molecular formula C17H17N5O5 B3952993 N-(3-methoxyphenyl)-7-(4-morpholinyl)-4-nitro-2,1,3-benzoxadiazol-5-amine

N-(3-methoxyphenyl)-7-(4-morpholinyl)-4-nitro-2,1,3-benzoxadiazol-5-amine

Cat. No. B3952993
M. Wt: 371.3 g/mol
InChI Key: WHKNKJABNGBMGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-methoxyphenyl)-7-(4-morpholinyl)-4-nitro-2,1,3-benzoxadiazol-5-amine, also known as MNBD, is a fluorescent probe that has gained significant attention in the field of scientific research. It is a small molecule that exhibits excellent photophysical properties, making it a useful tool for studying biological systems.

Mechanism of Action

N-(3-methoxyphenyl)-7-(4-morpholinyl)-4-nitro-2,1,3-benzoxadiazol-5-amine works by absorbing light energy and then emitting it as fluorescence. The mechanism of action involves the transfer of energy from the excited state of the molecule to surrounding molecules, resulting in the emission of fluorescence.
Biochemical and Physiological Effects:
This compound has been shown to have minimal biochemical and physiological effects on living organisms. It is non-toxic and does not interfere with normal cellular processes, making it an ideal tool for studying biological systems.

Advantages and Limitations for Lab Experiments

One of the major advantages of N-(3-methoxyphenyl)-7-(4-morpholinyl)-4-nitro-2,1,3-benzoxadiazol-5-amine is its excellent photophysical properties, which make it a highly sensitive and reliable fluorescent probe. However, one of the limitations of this compound is that it is highly sensitive to changes in pH, which can affect its fluorescence properties.

Future Directions

There are several future directions for research involving N-(3-methoxyphenyl)-7-(4-morpholinyl)-4-nitro-2,1,3-benzoxadiazol-5-amine. One area of interest is the development of new derivatives of this compound that exhibit improved photophysical properties and increased sensitivity to specific biological processes. Another area of interest is the use of this compound in the development of new diagnostic tools for the detection of diseases, such as cancer. Additionally, this compound may have potential applications in the field of nanotechnology, as a tool for studying the behavior of nanoparticles.

Scientific Research Applications

N-(3-methoxyphenyl)-7-(4-morpholinyl)-4-nitro-2,1,3-benzoxadiazol-5-amine has a wide range of applications in scientific research. It is commonly used as a fluorescent probe to study biological systems, such as the detection of reactive oxygen species (ROS) and the monitoring of protein-protein interactions. This compound has also been used to study the dynamics of lipid bilayers and the behavior of nanoparticles.

properties

IUPAC Name

N-(3-methoxyphenyl)-7-morpholin-4-yl-4-nitro-2,1,3-benzoxadiazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O5/c1-25-12-4-2-3-11(9-12)18-13-10-14(21-5-7-26-8-6-21)15-16(20-27-19-15)17(13)22(23)24/h2-4,9-10,18H,5-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHKNKJABNGBMGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC2=C(C3=NON=C3C(=C2)N4CCOCC4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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